2,3-二甲氧基苯甲酰胺

描述

“2,3-Dimethoxy-benzamidine” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a grey solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

A series of novel benzamide compounds, including “2,3-Dimethoxy-benzamidine”, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

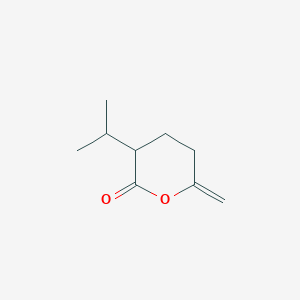

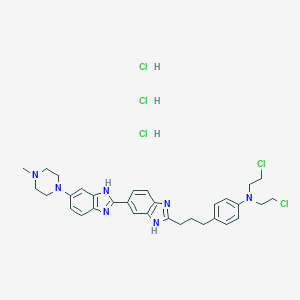

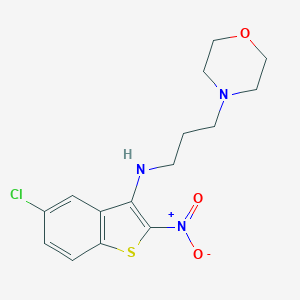

The “2,3-Dimethoxy-benzamidine” molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

The “2,3-Dimethoxy-benzamidine” and similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Physical And Chemical Properties Analysis

“2,3-Dimethoxy-benzamidine” is a grey solid with a molecular weight of 180.21 . It is stored at temperatures between 0-8°C .

科学研究应用

致幻剂的药理学和毒理学

- 一项研究讨论了含有甲氧基取代苯乙胺类化合物的5-羟色胺致幻剂,强调了5-HT2A受体的激活及其在致幻效力和毒性中的意义。虽然与2,3-二甲氧基苯甲酰胺无直接关系,但结构基元和受体相互作用提供了关于可能的药理学研究,重点关注受体亲和力和分子相互作用(Halberstadt, 2017)。

凝血因子Xa的抑制剂

- 针对凝血因子Xa小分子抑制剂的设计研究突出了强效抗凝剂的开发。这些研究中对苯甲酰胺同分异构体的系统开发和探索揭示了结构分析和类似化合物的潜在治疗应用(Pauls, Ewing, & Choi-Sledeski, 2001)。

超分子化学

- 苯-1,3,5-三羧酰胺衍生物,包括它们在纳米技术和生物医学领域的合成和应用,强调了超分子自组装和多价相互作用的作用。这一研究领域对于理解2,3-二甲氧基苯甲酰胺及其衍生物的超分子应用可能具有相关性(Cantekin, de Greef, & Palmans, 2012)。

多巴胺受体拮抗剂

- 关于Eticlopride的评论,这是一种取代苯甲酰胺类似物,对多巴胺D2样受体具有选择性和高亲和力,展示了结构类似物在开发潜在抗精神病药物中的重要性。如果探索2,3-二甲氧基苯甲酰胺与神经递质系统的潜在相互作用,这可能对研究具有启发性(Martelle & Nader, 2008)。

安全和危害

The safety data sheet for a similar compound, “3,4-Dimethoxybenzaldehyde”, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Benzamides, a significant class of amide compounds to which 2,3-dimethoxy-benzamidine belongs, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Mode of Action

For instance, some benzamides show anti-platelet activity .

Biochemical Pathways

The compound has been associated with antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that 2,3-Dimethoxy-benzamidine may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.

Result of Action

It’s known that some benzamides exhibit antioxidant activity, suggesting that they may protect cells from oxidative damage . Additionally, some benzamides have been shown to have antibacterial activity, indicating that they may inhibit the growth of certain bacteria .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds .

生化分析

Biochemical Properties

Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Cellular Effects

Some benzamide compounds have shown antioxidant and antibacterial activities . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Molecular Mechanism

Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Dosage Effects in Animal Models

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Metabolic Pathways

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Transport and Distribution

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Subcellular Localization

It is known that benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries .

属性

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPTXPVHYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395235 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144650-01-1 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)

![4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B114608.png)